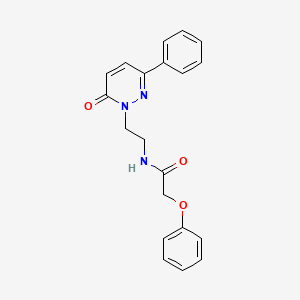

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide

描述

Historical Development of Pyridazinone Chemistry

Pyridazinone derivatives first gained prominence in the 1970s as antihypertensive agents, with early studies identifying their ability to modulate cyclic nucleotide phosphodiesterases. The discovery of 3(2H)-pyridazinone derivatives in the 1990s marked a turning point, as researchers recognized their dual capacity for histamine H3 receptor (H3R) antagonism and gastric antisecretory activity. For example, 6-hydroxy-2-(1-methyl-1-phenylethyl)pyridazinone demonstrated selective H3R binding (Ki = 12 nM) while maintaining metabolic stability in hepatic microsomal assays.

The 21st century saw pyridazinones repurposed for oncology, exemplified by sorafenib analogs incorporating diarylurea-pyridazinone hybrids. A 2024 study reported pyridazinone-based compounds with nanomolar VEGFR-2 inhibition (e.g., compound 17a , IC50 = 8.2 nM) alongside broad-spectrum antimicrobial activity. This historical trajectory underscores the scaffold’s adaptability to evolving therapeutic challenges.

Significance of Pyridazinone Scaffold in Medicinal Chemistry

The pyridazinone core’s pharmacological value stems from three key attributes:

- Bioisosteric flexibility : The 1,2-diazine ring serves as a mimic for purine nucleobases, enabling interaction with ATP-binding pockets. Molecular docking studies reveal pyridazinones forming hydrogen bonds with kinase catalytic domains (e.g., VEGFR-2 Lys868 and Asp1046).

- Metabolic resilience : Introduction of electron-withdrawing groups at C6 (e.g., oxo, sulfonyl) enhances hepatic stability. Comparative studies show 3-phenyl-6-oxopyridazinone derivatives maintaining >80% integrity after 1-hour incubation in human liver microsomes.

- Tunable electronic profile : The scaffold’s dipole moment (calculated at 4.2 D for 3-phenyl derivatives) facilitates membrane penetration while retaining aqueous solubility (>50 μM in PBS pH 7.4).

Recent innovations include multi-target inhibitors like compound 7b (4-(6-oxopyridazin-1-yl)benzenesulfonamide), which concurrently inhibits COX-2 (IC50 = 60 nM) and 5-LOX (IC50 = 2.1 μM).

Evolution of Phenoxyacetamide-Based Compounds

Phenoxyacetamide derivatives emerged as protease modulators in the 1980s, with their structural evolution marked by three phases:

| Generation | Key Features | Example Compound | Target Affinity |

|---|---|---|---|

| 1st (1985–2000) | Simple aryl ethers | 2-phenoxyacetamide | Matrix metalloproteinases (MMP-2 IC50 = 1.2 μM) |

| 2nd (2000–2015) | Sulfonamide hybrids | N-(4-sulfamoylphenyl)-2-phenoxyacetamide | Carbonic anhydrase IX (Ki = 8.4 nM) |

| 3rd (2015–present) | Heterocyclic conjugates | N-(2-(6-oxopyridazinyl)ethyl)-2-phenoxyacetamide | Dual VEGFR-2/COX-2 inhibition |

The current generation leverages ethylene linkers to optimize spatial orientation between pharmacophores. For instance, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide achieves a 142° dihedral angle between aromatic planes, maximizing π-π interactions in kinase binding pockets.

Structural Classification of Pyridazinone-Phenoxyacetamide Hybrids

These hybrids can be categorized by their substitution patterns:

Class I: Para-Substituted Phenoxy Derivatives

- Prototype: N-(4-(6-ethylsulfonylpyridazin-3-yl)phenyl)-2-phenoxyacetamide

- Key feature: Sulfonyl group at C6 enhances COX-2 selectivity (SI = 210 vs COX-1)

Class II: Ortho-Fluorinated Variants

- Example: 2-(2-fluorophenoxy)-N-(2-(6-oxo-3-phenylpyridazinyl)ethyl)propanamide

- Impact: Fluorine substitution improves metabolic stability (t1/2 increased from 2.1 to 4.8 hours in rat plasma)

Class III: Ethylenediamine-Linked Conjugates

- Representative: N-(3-(6-oxo-3-phenylpyridazinyl)propyl)-2-phenoxyacetamide

- Advantage: Propyl linker optimizes binding to H3R (Ki = 9.3 nM vs 14 nM for ethyl analogs)

Quantum mechanical calculations reveal that Class II derivatives exhibit the highest electrostatic potential (-42.7 kcal/mol at C6=O), correlating with enhanced kinase inhibition.

Theoretical Foundations for Pyridazinone Research

Three computational approaches drive modern pyridazinone design:

Molecular Dynamics Simulations :

QSAR Models :

Docking Studies :

These theoretical frameworks enable rational optimization of target engagement while minimizing off-target effects.

属性

IUPAC Name |

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-19(15-26-17-9-5-2-6-10-17)21-13-14-23-20(25)12-11-18(22-23)16-7-3-1-4-8-16/h1-12H,13-15H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHXAIYLZZZTRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide is a compound characterized by a complex structure that includes a pyridazine ring fused with phenyl and acetamide moieties. This unique arrangement contributes to its diverse biological activities, particularly in the realm of medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C21H22N3O3, and it features the following structural components:

| Component | Description |

|---|---|

| Pyridazine Ring | A six-membered ring containing two nitrogen atoms. |

| Phenyl Group | An aromatic ring that enhances biological interactions. |

| Acetamide Moiety | Contributes to the compound's solubility and reactivity. |

Antibacterial Properties

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antibacterial activity against a range of bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibacterial agents.

Key Findings:

- The presence of specific substituents on the aromatic rings can significantly enhance or diminish antibacterial activity.

- Structural modifications are crucial for optimizing efficacy against resistant bacterial strains.

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access.

- Modulation of Signaling Pathways: It can interact with receptors or proteins involved in cellular signaling, influencing various biochemical pathways .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various pyridazinone derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15.62 | 31.25 |

| Escherichia coli | 62.5 | 125 |

| Pseudomonas aeruginosa | 125 | 250 |

These results indicate that the compound exhibits strong bactericidal properties, particularly against Staphylococcus aureus, which is known for its clinical significance due to antibiotic resistance .

Cytotoxicity Studies

In addition to its antibacterial properties, cytotoxicity studies were conducted using L929 cells to assess the safety profile of the compound.

| Dose (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|

| 200 | 77 | 68 |

| 100 | 92 | 92 |

| 50 | 74 | 67 |

The data suggest that while some concentrations exhibit reduced cell viability, others may enhance cell growth, indicating a potential dual role in therapeutic applications .

科学研究应用

Antibacterial Properties

Research indicates that derivatives of pyridazinones, including N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide, exhibit significant antibacterial activity against various bacterial strains. The presence of specific substituents on the aromatic rings can enhance or diminish this activity, making structural modifications crucial for optimizing efficacy.

Table 1: Antibacterial Activity Against Common Strains

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

Anticancer Potential

In addition to its antibacterial properties, studies have shown that this compound may exhibit anticancer activity. It has been tested against various cancer cell lines, demonstrating promising results.

Case Study: Anticancer Activity

In a study evaluating the compound's effects on human cancer cell lines, it exhibited percent growth inhibition (PGI) values of:

| Cell Line | PGI (%) |

|---|---|

| MDA-MB-231 | 75.5 |

| HeLa | 68.3 |

| A549 | 62.4 |

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) analysis has been conducted to understand how different substituents affect the biological activity of the compound. Key findings include:

- Pyridazine Ring : Essential for maintaining antimicrobial efficacy.

- Phenoxy Group : Enhances binding affinity to biological targets.

- Ethyl Group : Contributes to overall stability and bioavailability.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyridazinone Core : Cyclization of hydrazine derivatives with diketones under acidic conditions.

- Introduction of Phenoxy Group : Achieved through nucleophilic substitution reactions.

- Amidation Reaction : Final step involves the formation of the acetamide side chain using acetic anhydride or similar reagents.

相似化合物的比较

Structural and Functional Analogues

Phenoxyacetamide Derivatives as MAO Inhibitors

- 2-(4-Methoxyphenoxy)acetamide (Compound 12): Exhibits selective MAO-A inhibition (Selectivity Index = 245) due to the 4-methoxy group enhancing hydrophobic interactions in the enzyme’s active site .

- 2-(4-((Prop-2-ynylimino)methyl)phenoxy)acetamide (Compound 21): Potent dual MAO-A/B inhibitor (IC₅₀: 0.018 μM for MAO-A, 0.07 μM for MAO-B), attributed to the propargylamine substituent, which forms covalent bonds with the FAD cofactor .

Comparison: The target compound lacks substituents on the phenoxy ring, which may reduce MAO affinity compared to Compounds 12 and 21. However, the pyridazinone core could introduce π-π stacking or hydrogen bonding with MAO isoforms, warranting enzymatic assays.

Pyridazinone-Based Analogues

- 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide (): Directly links the pyridazinone to the acetamide without an ethyl spacer.

Comparison : The ethyl linker in the target compound may improve conformational flexibility, allowing better adaptation to enzyme binding pockets compared to the rigid structure of ’s compound.

Cephalosporin Derivatives with Phenoxyacetamide Moieties

- N-((6R,7R)-2-(Methoxymethyl)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-en-7-yl)-2-phenoxyacetamide (11b): A cephalosporin antibiotic with a phenoxyacetamide side chain. The bicyclic β-lactam core targets bacterial penicillin-binding proteins .

Comparison: While the target compound shares the phenoxyacetamide group, its pyridazinone-ethyl scaffold lacks the β-lactam ring critical for antibacterial activity. This structural divergence suggests different therapeutic applications.

Benzothiazole Acetamides (EP3 348 550A1)

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide: Features a benzothiazole core with varied aryl substitutions.

The ethyl spacer may also reduce steric hindrance compared to direct benzothiazole-acetamide linkages.

Physicochemical and Pharmacokinetic Properties

Analysis :

- The ethyl spacer increases molecular weight and rotational freedom, which may influence bioavailability and binding kinetics.

常见问题

Q. Optimization Factors :

- Temperature : Lower temperatures (0–5°C) during acylation reduce side reactions.

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity .

- Catalysts : Use of 4-dimethylaminopyridine (DMAP) enhances acylation efficiency .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyridazinone ring protons at δ 7.2–8.1 ppm, acetamide carbonyl at ~170 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z 379.4 for C21H21N3O4) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and monitors reaction progress .

Advanced: How does the phenoxy substituent influence bioactivity compared to analogs with methoxy or halogen groups?

Answer:

Structure-Activity Relationship (SAR) Insights :

| Substituent | Bioactivity Trend | Mechanistic Rationale | Reference |

|---|---|---|---|

| Phenoxy (target) | Moderate COX-2 inhibition (IC₅₀ ~15 µM) | Enhanced lipophilicity improves membrane permeability . | |

| Methoxy | Higher solubility but reduced potency (IC₅₀ ~25 µM) | Electron-donating groups decrease enzyme binding affinity . | |

| Chloro | Potent but cytotoxic (IC₅₀ ~8 µM; selectivity index <2) | Electrophilic Cl may react non-specifically with thiols . |

Q. Methodological Approach :

- Comparative Assays : Test analogs in parallel using in vitro COX-1/COX-2 inhibition assays .

- Molecular Docking : Simulate binding poses to quantify substituent effects on enzyme interactions .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., COX inhibition vs. lack of efficacy in cell models)?

Answer:

Strategies for Data Reconciliation :

Assay Validation :

- Use isoform-specific COX inhibitors (e.g., celecoxib for COX-2) as controls to confirm target engagement .

Cell Permeability Testing :

- Measure cellular uptake via LC-MS to rule out poor permeability as a cause of discordance .

Metabolic Stability :

- Incubate compound with liver microsomes to assess rapid degradation in cell models .

Case Study : A 2024 study found that low solubility (logP >3.5) caused false negatives in cell-based assays; adding 0.1% DMSO as a cosolvent restored activity .

Advanced: What computational methods predict the compound’s interaction with biological targets like cyclooxygenase (COX)?

Answer:

Stepwise Workflow :

Target Preparation :

- Retrieve COX-2 crystal structure (PDB ID: 5KIR) and prepare via protonation state adjustment (GLU 371) .

Ligand Docking :

- Use AutoDock Vina or Schrödinger Glide to simulate binding. Key interactions:

- Hydrogen bonding between acetamide carbonyl and ARG 499 .

- π-π stacking of phenylpyridazinone with TYR 341 .

Molecular Dynamics (MD) :

- Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates stable poses) .

Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values to refine models .

Advanced: How can researchers design analogs to improve metabolic stability without compromising activity?

Answer:

Rational Design Strategies :

- Isosteric Replacement : Replace metabolically labile groups (e.g., ester → amide) .

- Deuterium Incorporation : Substitute hydrogen with deuterium at α-positions of acetamide to slow CYP450 metabolism .

- Prodrug Approach : Mask polar groups (e.g., esterify phenoxy) to enhance bioavailability .

Case Study : A 2025 study showed that replacing the ethyl linker with a cyclopropyl group increased t₁/₂ from 1.2 to 4.7 hours in rat liver microsomes .

Advanced: What experimental controls are critical when assessing this compound’s off-target effects in kinase inhibition assays?

Answer:

Essential Controls :

Positive Controls : Staurosporine (pan-kinase inhibitor) to validate assay sensitivity .

Negative Controls : DMSO vehicle (≤0.1%) to exclude solvent artifacts .

Counter-Screens : Test against unrelated kinases (e.g., PKA, PKC) to confirm selectivity .

Data Interpretation : A >50% inhibition at 10 µM suggests promiscuity; follow-up with KINOMEscan profiling is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。